Psma617-tcmc tfa -

Psma617-tcmc tfa

Catalog Number: EVT-1535523
CAS Number:
Molecular Formula: C65H86F12N14O21S
Molecular Weight: 1659.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PSMA617-TCMC is a derivative of PSMA-617 with structure modification, in which the caroboxy groups in DOTA ring is replaced by TCMC macrocycle. PSMA-617 is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer,. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development.
Synthesis Analysis

Methods and Technical Details
The synthesis of Psma617-tcmc tfa involves several key steps. Initially, the compound is derived from PSMA-617 through structural modification, where carboxy groups in the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ring are replaced with TCMC (tricarballylic acid) macrocycles. This modification aims to improve the stability and binding affinity of the ligand to the prostate-specific membrane antigen.

The synthesis typically includes:

  1. Preparation of Precursors: Starting materials are prepared in a controlled environment to ensure purity.
  2. Labeling with Isotopes: The compound is labeled with isotopes such as Lutetium-177 or Copper-64 for therapeutic or imaging purposes.
  3. Purification: The final product undergoes purification using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity and specific activity.

For example, in one synthesis approach, PSMA-617 is mixed with a radioactive isotope solution under specific conditions (e.g., temperature and pH), followed by incubation and purification steps to isolate the labeled compound with high efficiency .

Molecular Structure Analysis

Structure and Data
The molecular structure of Psma617-tcmc tfa features a modified backbone that enhances its interaction with prostate-specific membrane antigen. The TCMC macrocycle replaces traditional chelators like DOTA, providing improved stability against metabolic degradation.

Key structural characteristics include:

  • Molecular Formula: C_{30}H_{38}N_{6}O_{6}
  • Molecular Weight: Approximately 570 g/mol
  • Functional Groups: Contains amine, carboxylic acid, and aromatic functionalities that facilitate binding to target cells.

The structural modifications contribute to its efficacy in targeting cancer cells while minimizing off-target effects .

Chemical Reactions Analysis

Reactions and Technical Details
The primary chemical reactions involving Psma617-tcmc tfa include:

  1. Radiolabeling Reaction: The reaction between PSMA-617 and radioactive isotopes such as Lutetium-177 or Copper-64 occurs under optimized conditions (e.g., temperature around 90°C) to ensure maximum labeling efficiency.
  2. Stability Testing: Post-synthesis, the compound's stability is assessed through incubation studies at physiological temperatures to evaluate radiochemical purity over time.

These reactions are critical for ensuring that the compound maintains its integrity during application in clinical settings .

Mechanism of Action

Process and Data
Psma617-tcmc tfa operates through a mechanism that involves binding to prostate-specific membrane antigens expressed on cancer cells. Once bound, the radioactive isotopes deliver localized radiation therapy directly to tumor sites, promoting cell death while sparing surrounding healthy tissue.

The process can be summarized as follows:

  1. Target Recognition: The ligand binds specifically to the prostate-specific membrane antigen.
  2. Internalization: Upon binding, the complex is internalized by cancer cells.
  3. Radiation Delivery: The emitted radiation from the attached isotope induces DNA damage within the cancer cells, leading to apoptosis.

This targeted approach enhances therapeutic efficacy while reducing systemic toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Psma617-tcmc tfa exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like acetonitrile.
  • Stability: Exhibits high stability under physiological conditions due to its robust chelation properties.

Analytical techniques such as HPLC and mass spectrometry are often employed to characterize these properties quantitatively .

Applications

Scientific Uses
Psma617-tcmc tfa has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:

  1. Diagnostic Imaging: Used in positron emission tomography (PET) scans for detecting prostate cancer metastases.
  2. Therapeutic Applications: Utilized in targeted radionuclide therapy, particularly with Lutetium-177 for treating advanced prostate cancer.

The specificity of this compound for prostate-specific membrane antigen makes it a valuable tool in oncological research and clinical practice .

Chemical Characterization of PSMA617-TCMC TFA

Structural Elucidation and Molecular Modifications

Comparative Analysis with PSMA-617: TCMC vs. DOTA Macrocycle Substitutions

PSMA617-TCMC TFA is a structurally engineered derivative of the established prostate-specific membrane antigen (PSMA)-targeting ligand PSMA-617. The primary modification involves replacing the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle—traditionally used for radiometal chelation—with the 1,4,7,10-tetraaza-1-(carboxymethyl)-7,10-(dicarboxymethyl)cyclododecane (TCMC) macrocycle [5] [7]. This substitution fundamentally alters the compound’s coordination chemistry and pharmacokinetic behavior.

The DOTA chelator in PSMA-617 coordinates radiometals (e.g., 177Lu, 68Ga) via four nitrogen atoms and four carboxylate oxygen atoms, forming stable but kinetically inert complexes. In contrast, the TCMC macrocycle retains the tetraazacyclododecane scaffold but replaces two carboxylate arms with non-coordinating methyl groups, resulting in a hexadentate chelator with reduced denticity [7]. This structural change reduces molecular weight by approximately 160 Da compared to DOTA-containing analogs and enhances lipophilicity due to decreased polarity. Consequently, PSMA617-TCMC exhibits distinct binding kinetics to PSMA, as the modified linker-chelate system influences spatial orientation during receptor engagement [2] [7].

Table 1: Key Structural Differences Between PSMA-617 and PSMA617-TCMC TFA

FeaturePSMA-617 (DOTA)PSMA617-TCMC
ChelatorDOTA (tetracarboxylate)TCMC (dicarboxylate)
Molecular Weight~1042 g/mol (free ligand)1659.52 g/mol (TFA salt)
DenticityOctadentateHexadentate
Key Modification SitesGlu-urea-Lys linkerRetained linker + TCMC
Lipophilicity (log P)Higher polarityIncreased lipophilicity

Role of Trifluoroacetic Acid (TFA) in Stabilization and Bioactivity

Trifluoroacetic acid (TFA) serves as a critical counterion in the final purification and stabilization of PSMA617-TCMC. The compound is isolated as a TFA salt, with 19F NMR analyses confirming an average of 2.36–2.37 TFA ions per molecule [2]. This ionic pairing enhances aqueous solubility by forming hydrogen bonds with the compound’s amine groups and mitigates aggregation during lyophilization. Crucially, TFA suppresses protonation of the TCMC nitrogen atoms, maintaining the chelator’s readiness for radiometal complexation. Studies on analogous PSMA inhibitors demonstrate that TFA salts exhibit superior radiochemical purity (>98%) and stability in saline and human serum compared to acetate or hydrochloride forms [1] [4]. The electron-withdrawing trifluoromethyl group further stabilizes the urea-based binding motif by reducing nucleophilic degradation at physiological pH [2] [6].

Table 2: Impact of TFA on Physicochemical Properties

PropertyRole of TFAEvidence
SolubilityEnhances aqueous solubility via ion-dipole interactions>150 mg/mL solubility in water [1]
StabilityPrevents degradation at carboxylate sites; reduces racemization>96% purity after 7 days in serum [4]
Radiochemical PurityFacilitates efficient radiolabeling by neutralizing basic sites>98% radiochemical yield with 177Lu [4]
CrystallinityPromotes formation of stable, lyophilization-compatible crystalsWhite to off-white solid; characteristic XRD pattern [1] [7]

Molecular Weight, Formula, and Stereochemical Properties

PSMA617-TCMC TFA has a molecular weight of 1659.52 g/mol and an empirical formula of C₆₅H₈₆F₁₂N₁₄O₂₁S [5] [7]. The structure retains the core pharmacophore of PSMA-617: the glutamate-urea-lysine binding motif critical for high-affinity PSMA recognition (enzymatic Kᵢ = 0.37–2.34 nM) [1] [6]. Stereochemical integrity is preserved at four chiral centers: (1) the α-carbon of L-glutamic acid, (2) the urea-linked L-lysine, (3) the naphthyl-L-alanine linker residue, and (4) the cyclohexyl-D-alanine moiety [1] [2]. These centers adopt an (S,S,S,R) configuration, as confirmed by comparative NMR studies with PSMA-617 [2]. The TCMC macrocycle introduces no additional chiral sites but constrains conformational flexibility due to its smaller cavity size (12-membered vs. DOTA’s 15-membered ring), potentially enhancing tumor specificity by reducing non-target binding [7].

Table 3: Molecular Characteristics of PSMA617-TCMC TFA

ParameterValue
Empirical FormulaC₆₅H₈₆F₁₂N₁₄O₂₁S
Molecular Weight1659.52 g/mol
CAS Registry No.2937423-47-5
Stereocenters4 chiral centers (S,S,S,R configuration)
Elemental AnalysisTheoretical: C, 47.06%; H, 5.22%; F, 13.74%; N, 11.82%; O, 20.27%; S, 1.93%
Ionization StateTetracation (TFA salt; 2.36–2.37 TFA ions/molecule) [2]

Comprehensive Compound Information

Table 4: Nomenclature and Identifiers of PSMA617-TCMC TFA

Identifier TypeName/Code
Systematic Name(((S)-1-carboxy-5-((S)-3-(naphthalen-2-yl)-2-((1r,4S)-4-((2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)methyl)cyclohexane-1-carboxamido)propanamido)pentyl)carbamoyl)-L-glutamic acid tetra(trifluoroacetic acid)
Common AliasesPSMA617-TCMC TFA salt; PSMA-617-TCMC; PSMA617-analog; PSMA617-derivative with TCMC [5] [7]
CAS No.2937423-47-5
Molecular FormulaC₆₅H₈₆F₁₂N₁₄O₂₁S
Related CompoundsPSMA-617 (CAS 1702967-37-0); Lu-PSMA-617; Tb-PSMA-617 [1] [10]

Properties

Product Name

Psma617-tcmc tfa

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[4-[[1,4,7,10-tetrakis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C65H86F12N14O21S

Molecular Weight

1659.52

InChI

InChI=1S/C57H82N14O13S.4C2HF3O2/c58-47(72)32-68-21-22-69(33-48(59)73)25-26-71(35-50(61)75)43(31-70(24-23-68)34-49(60)74)28-36-11-16-42(17-12-36)64-57(85)63-30-37-8-14-40(15-9-37)52(78)65-46(29-38-10-13-39-5-1-2-6-41(39)27-38)53(79)62-20-4-3-7-44(54(80)81)66-56(84)67-45(55(82)83)18-19-51(76)77;4*3-2(4,5)1(6)7/h1-2,5-6,10-13,16-17,27,37,40,43-46H,3-4,7-9,14-15,18-26,28-35H2,(H2,58,72)(H2,59,73)(H2,60,74)(H2,61,75)(H,62,79)(H,65,78)(H,76,77)(H,80,81)(H,82,83)(H2,63,64,85)(H2,66,67,84);4*(H,6,7)/t37?,40?,43?,44-,45-,46-;;;;/m0..../s1

InChI Key

FVJRYLDZCUPZFS-ODOBDYFHSA-N

SMILES

C1CC(CCC1CNC(=S)NC2=CC=C(C=C2)CC3CN(CCN(CCN(CCN3CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

PSMA617-TCMC TFA salt; PSMA-617-TCMC; PSMA617-analog, PSMA617-derivative with TCMC.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.